

Butoxybenzene: A Technical Guide to Commercial Suppliers, Purity Grades, and Scientific Applications

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Compound of Interest

Compound Name: *Butoxybenzene*

Cat. No.: *B075284*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **butoxybenzene**, a key chemical intermediate. Detailed information on commercial suppliers, available purity grades, and relevant experimental protocols are presented to support researchers and professionals in drug development and other scientific fields. This guide also explores potential biological activities through an examination of related metabolic pathways.

Commercial Availability and Purity Specifications

Butoxybenzene is readily available from a variety of chemical suppliers, catering to a range of research and industrial needs. The purity of commercially available **butoxybenzene** varies, with grades suitable for general laboratory use to high-purity grades required for sensitive analytical applications and drug synthesis. Below is a summary of representative commercial suppliers and their offered purity grades.

Supplier	Grade	Purity Specification	Notes
Alfa Chemistry	Research Grade	98%+	Suitable for general laboratory and research applications. [1]
TCI Chemicals	Reagent Grade	>99.0% (GC)	High purity grade, with analysis by Gas Chromatography.
Sigma-Aldrich (Merck)	Reagent Grade	99%	A high-purity option for various chemical syntheses.
CHEMLYTE SOLUTIONS CO., LTD	Industrial Grade	Not specified	Typically suitable for large-scale industrial applications where high purity is not the primary requirement. [2]
Fisher Scientific	Reagent Grade	99%	Offered as n-Butyl phenyl ether.

Physicochemical Properties

Butoxybenzene is a clear, colorless liquid with the following key physical and chemical properties:

Property	Value
CAS Number	1126-79-0
Molecular Formula	C ₁₀ H ₁₄ O
Molecular Weight	150.22 g/mol
Boiling Point	210-211 °C
Melting Point	-19 °C
Density	0.935 g/mL at 25 °C

Experimental Protocols

Purification of Butoxybenzene

A standard laboratory procedure for the purification of **butoxybenzene** to remove phenolic impurities involves the following steps, as cited in the Journal of the American Chemical Society:

- **Dissolution:** Dissolve the crude **butoxybenzene** in diethyl ether.
- **Base Wash:** Wash the ethereal solution with a 10% aqueous sodium hydroxide (NaOH) solution. This step is crucial for the removal of any phenol impurities, which will be deprotonated and extracted into the aqueous layer.
- **Water Wash:** Wash the organic layer repeatedly with distilled water to remove any residual NaOH and sodium phenoxide.
- **Drying:** Dry the ethereal solution over a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate.
- **Solvent Removal:** Remove the diethyl ether by rotary evaporation.
- **Distillation:** Purify the resulting oil by distillation under reduced pressure to obtain pure **butoxybenzene**.^[3]

Analytical Methods for Purity Assessment

The purity of **butoxybenzene** is typically determined using gas chromatography (GC) techniques, primarily with Flame Ionization Detection (FID) or Mass Spectrometry (MS).

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is widely used for quantitative analysis of volatile organic compounds like **butoxybenzene**.

- **Principle:** The sample is vaporized and injected into a GC column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected by an FID, which generates a signal proportional to the amount of analyte.
- **Sample Preparation:** For analysis of **butoxybenzene** in a non-volatile matrix (e.g., diesel fuel), a "heart-cut" technique on a two-column GC system can be employed. The sample is first injected onto a non-polar pre-column. A specific fraction containing the **butoxybenzene** is then directed to a polar analytical column for final separation and quantification.[4][5] For neat samples, dilution in a suitable volatile solvent like hexane or dichloromethane is typically performed.[6]
- **Instrumentation:** A gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., a polar column for detailed separation).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both quantitative and qualitative information, allowing for the identification of impurities.

- **Principle:** Similar to GC-FID, the sample is separated by gas chromatography. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.
- **Sample Preparation:** Sample preparation is similar to that for GC-FID. Dilution in a volatile organic solvent is a common practice.[7][8][9] For trace analysis, techniques like headspace analysis or solid-phase microextraction (SPME) can be used to concentrate the analyte before injection.[10]

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Potential Biological Activity and Signaling Pathways

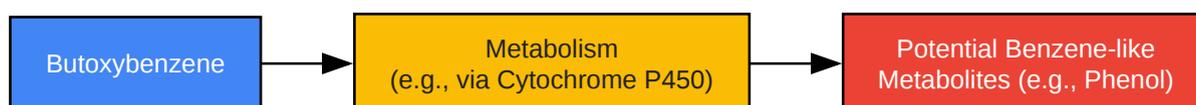
While there is limited direct research on the specific signaling pathways affected by **butoxybenzene**, its chemical structure, which includes a benzene ring, suggests that its metabolism may produce compounds with biological activities similar to those of benzene metabolites. Benzene is a known hematotoxin and carcinogen, and its toxicity is mediated by its metabolites.^{[11][12][13]}

The metabolism of benzene primarily occurs in the liver via cytochrome P450 enzymes, leading to the formation of reactive metabolites such as phenol, hydroquinone, and catechol.^{[11][13]} These metabolites are known to induce oxidative stress and can damage hematopoietic stem and progenitor cells in the bone marrow.^{[11][14]}

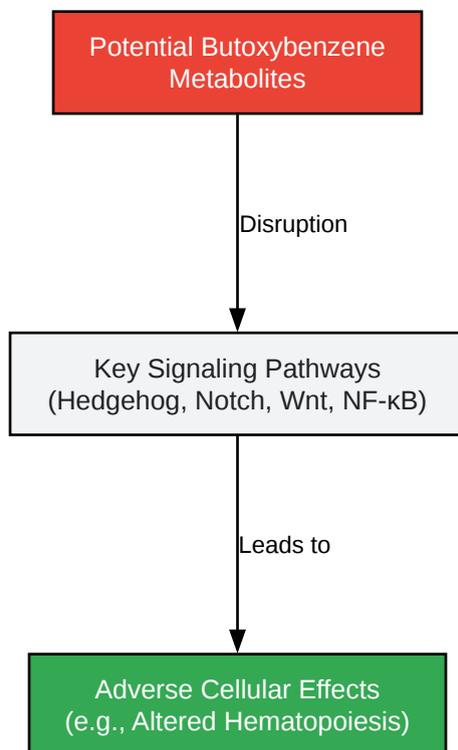
It is plausible that the metabolism of **butoxybenzene** could lead to the formation of similar phenolic compounds, which could then potentially interact with signaling pathways known to be affected by benzene toxicity. Research on benzene has implicated several critical signaling pathways in the development of hematological disorders, including leukemia.^[15] These pathways include:

- Hedgehog Signaling Pathway
- Notch/Delta Signaling Pathway
- Wingless/Integrated (Wnt) Signaling Pathway
- Nuclear Factor-kappaB (NF-κB) Signaling Pathway^[15]

The following diagrams illustrate the potential logical relationship between **butoxybenzene** metabolism and the disruption of these key cellular signaling pathways.



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Figure 1: Proposed metabolic activation of **butoxybenzene**.

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Figure 2: Potential interaction with cellular signaling pathways.

This guide provides a foundational understanding of **butoxybenzene** for scientific professionals. The information on suppliers and experimental protocols is intended to be of practical use in a laboratory setting. The exploration of potential biological activities, based on the metabolism of the related compound benzene, offers a starting point for further research into the toxicology and pharmacological properties of **butoxybenzene**.

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